molecular formula C16H14N2OS2 B2838167 N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide CAS No. 896344-77-7

N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide

Cat. No. B2838167
CAS RN: 896344-77-7
M. Wt: 314.42
InChI Key: HBMINHSUVTXQGU-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide, also known as MMB-TBM, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biotechnology. MMB-TBM is a member of the thiazole-based compounds and is known for its unique chemical structure and properties.

Scientific Research Applications

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, including those related to N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide, have been explored for their gelation behavior. Studies have shown that specific methyl functionality and non-covalent interactions, such as S⋯O interaction, significantly influence their ability to form gels in ethanol/water and methanol/water mixtures. This research highlights the potential of these compounds in the development of new supramolecular gelators, which are critical for various applications in material science and drug delivery systems (Yadav & Ballabh, 2020).

Anticancer Evaluation

Another important application of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide derivatives is in the field of cancer research. Various derivatives have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. These studies have provided valuable insights into the structure-activity relationships necessary for optimizing anticancer properties, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).

Antibacterial Agents

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, related to N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide, has demonstrated promising antibacterial activity. Specific derivatives have shown significant efficacy against Staphylococcus aureus and Bacillus subtilis, indicating the potential of these compounds as novel antibacterial agents. This area of research addresses the urgent need for new antimicrobials in the face of rising antibiotic resistance (Palkar et al., 2017).

Microwave-Assisted Synthesis and Anticancer Activity

Microwave-assisted synthesis techniques have been employed to create novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showcasing the versatility and efficiency of modern synthetic methodologies. These compounds have been evaluated for their anticancer activity, with several showing promising results against human cancer cell lines. This research exemplifies the ongoing efforts to develop more effective and easily synthesized anticancer agents (Tiwari et al., 2017).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-17-13-9-11(7-8-15(13)21-10)18-16(19)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMINHSUVTXQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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